2,4-Dihydroxychalcone

Description

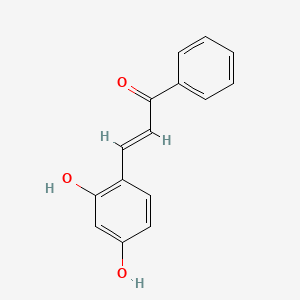

2,4-Dihydroxychalcone (2,4-DHC) is a naturally occurring flavonoid isolated from plants such as Oxytropis falcata (locoweed) . Structurally, it consists of two aromatic rings (A and B) linked by an α,β-unsaturated ketone, with hydroxyl groups at the 2' and 4' positions of the A-ring (Figure 1). This compound exhibits diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties .

Properties

CAS No. |

92496-59-8 |

|---|---|

Molecular Formula |

C15H12O3 |

Molecular Weight |

240.25 g/mol |

IUPAC Name |

(E)-3-(2,4-dihydroxyphenyl)-1-phenylprop-2-en-1-one |

InChI |

InChI=1S/C15H12O3/c16-13-8-6-12(15(18)10-13)7-9-14(17)11-4-2-1-3-5-11/h1-10,16,18H/b9-7+ |

InChI Key |

LKNPFZQVNZFLIC-VQHVLOKHSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)/C=C/C2=C(C=C(C=C2)O)O |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)O)O |

Origin of Product |

United States |

Preparation Methods

Claisen-Schmidt Condensation Method

The classical and most widely used method for synthesizing this compound is the Claisen-Schmidt condensation between 2,4-dihydroxyacetophenone and appropriate aromatic aldehydes under basic conditions.

- Procedure : Typically, 2,4-dihydroxyacetophenone is reacted with aromatic aldehydes in ethanol or other solvents in the presence of an aqueous base such as potassium hydroxide or sodium hydroxide. The reaction is carried out at room temperature or slightly elevated temperatures for several hours.

- Workup : After completion, the reaction mixture is acidified (pH 2-3) using hydrochloric acid to precipitate the chalcone product, which is then extracted with organic solvents like ethyl acetate, washed, dried, and purified.

- Yields and Characterization : This method provides good yields and the products are characterized by infrared spectroscopy, nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis.

A representative example includes the synthesis of this compound derivatives by Guan et al., where the Claisen-Schmidt condensation was performed at room temperature in ethanol with 15% potassium hydroxide, followed by acidification with 3 M hydrochloric acid in methanol to obtain the target compounds in good yields.

Aldol Condensation Catalyzed by Thionyl Chloride/Ethanol System

An alternative and novel method involves the use of thionyl chloride in ethanol as a catalytic system to promote aldol condensation:

- Mechanism : Thionyl chloride reacts with absolute ethanol to generate hydrochloric acid in situ, which catalyzes the condensation between 2,4-dihydroxyacetophenone and various aromatic benzaldehydes.

- Conditions : The reaction is typically conducted at room temperature, stirring the mixture for 2 hours and then allowing it to stand for 12 hours to complete the reaction.

- Advantages : This method avoids the use of strong bases and provides a mild acidic environment, which can be beneficial for sensitive substrates.

- Results : The synthesized this compound derivatives were obtained in good yields and characterized by melting point determination, thin-layer chromatography, infrared spectroscopy, mass spectrometry, and elemental analysis.

Jayapal et al. demonstrated this approach successfully, synthesizing various substituted 2,4-dihydroxychalcones with good purity and yield, confirming the formation of the product by multiple analytical techniques.

Reduction of Chalcone to Dihydrochalcone

While the above methods focus on the synthesis of the unsaturated chalcone, the preparation of 2,4-dihydroxydihydrochalcone (the saturated analog) involves the reduction of the α,β-unsaturated double bond:

- Reduction Agent : Sodium borohydride in the presence of palladium on carbon catalyst (Pd/C) is used.

- Conditions : The reaction is carried out in methanol at low temperatures (5 to 10 degrees Celsius) with careful incremental addition of the reducing agent to selectively reduce the double bond without affecting other functional groups.

- Yield : This method yields 2,4-dihydroxydihydrochalcone with good efficiency (around 68% reported).

- Characterization : The absence of olefinic protons in NMR confirms successful reduction. Mass spectroscopy and NMR data match those of naturally occurring compounds.

Werner et al. reported this method with slight modifications to existing protocols, achieving efficient synthesis of 2,4-dihydroxydihydrochalcone and analogs.

Comparative Data Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydroxychalcone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into dihydrochalcones.

Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

Oxidation: Quinones

Reduction: Dihydrochalcones

Substitution: Halogenated chalcones

Scientific Research Applications

2',4'-Dihydroxychalcone is a natural chemical compound that belongs to the chalcone family and can be found in plants such as Ceratiola ericoides, Oxytropis falcata, and Vachellia vernicosa. It has a molecular weight of approximately 240.25 g/mol and a molecular formula of . 2',4'-Dihydroxychalcone is a versatile compound with applications in scientific research, including drug synthesis.

Biological Activities

2',4'-Dihydroxychalcone exhibits several biological activities:

- Antibacterial Properties Some 2,4-dihydroxychalcone derivatives have demonstrated antibacterial action against Staphylococcus species . They are considered narrow-spectrum antibiotics effective against Gram-positive bacteria . Compound 4e, in particular, has shown significant antibacterial action against S. aureus . In combination with oxacillin, this compound has been found to augment the action of oxacillin against methicillin-susceptible S. aureus and also serves as a good bacteriostatic agent for methicillin-resistant S. aureus .

- Antifungal Properties 2',4'-Dihydroxychalcone (2',4'-DHC) has been identified as a compound with antifungal effects . It acts as an Hsp90-calcinurin pathway inhibitor .

- Enzyme Inhibition Certain 2',4'-dihydroxychalcone derivatives have been found to inhibit human aldose reductase .

- SARS-CoV-2 Inhibition 2’,4’-dihydroxychalcone was able to dock with mannanase protein and the SARS-CoV-2 main protease and RNA dependent RNA polymerase .

Scientific Research Applications

2',4'-Dihydroxychalcone has diverse applications across various fields:

- Drug Discovery It is used as a building block in synthesizing complex molecules with potential therapeutic applications.

- Biochemical Research It serves as a tool to study enzyme function, protein-protein interactions, and metabolic pathways.

- Material Science It is used to create novel materials with specific optical, electronic, or mechanical properties.

Studies

- Antibacterial Studies One study showed that this compound derivatives were active against all Staphylococcus species tested, with minimum inhibitory concentrations (MICs) in the range of 19.5-125 µg.mL-1 . Compound 4e was the most active, with significant antibacterial action against S. aureus (MIC 19.5 µg.mL-1) .

- Antifungal Studies 2',4'-Dihydroxychalcone (2',4'-DHC) was identified as a compound with Hsp90 inhibitory and antifungal effects . Docking studies suggest that 2',4'-DHC binds to the ATPase domain of Hsp90, acting as an Hsp90-calcinurin pathway inhibitor .

- Synergistic Effects Studies have explored the synergism between substituted chalcones and oxacillin against methicillin-resistant Staphylococcus aureus . The best combination was 2´,3´-dihydroxychalcone -oxacillin (MIC: 11.2 µg/mL) .

- COVID-19 and Mucormycosis In silico analysis suggested that 2’,4’- dihydroxychalcone was able to dock with mannanase protein and the SARS-CoV-2 main protease and RNA dependent RNA polymerase .

Mechanism of Action

2,4-Dihydroxychalcone exerts its effects through various molecular targets and pathways:

Antimicrobial Activity: It inhibits the growth of bacteria by targeting bacterial enzymes and disrupting cell wall synthesis.

Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.

Antiviral Activity: It interferes with viral replication by inhibiting viral enzymes and blocking viral entry into host cells.

Comparison with Similar Compounds

Mechanisms of Action :

- Anti-inflammatory: Inhibits nitric oxide (NO) production (91.91% inhibition at 10 µM in LPS-induced RAW 264.7 cells) by suppressing cyclooxygenase (COX-1/COX-2) and reducing arachidonic acid metabolism .

- Anticancer : Acts as a reversible inhibitor of cell division cycle 25B (CDC25B) and protein tyrosine phosphatase 1B (PTP1B), with micromolar-range inhibition values. Compound 8 (a 2,4-DHC derivative) showed 97.5% inhibition of CDC25B and 96.3% inhibition of PTP1B at 20 µg/mL, alongside potent cytotoxicity against HCT116, HeLa, and A549 cells .

Comparison with Structurally Related Chalcones

Anti-Inflammatory Activity

The position and number of hydroxyl groups critically influence anti-inflammatory potency. Key comparisons include:

Insights :

Antioxidant and Estrogenic Activity

Hydroxyl group arrangement dictates free radical scavenging and estrogen receptor modulation:

Structure-Activity Relationship :

Antiproliferative and Antiangiogenic Effects

Substituents and ring modifications enhance cytotoxicity:

Key Findings :

Insights :

- While 2,4-DHC is less potent than Tomatine, its derivatives are safer and cost-effective for aquaculture applications .

Q & A

Q. Basic

- Forced Swimming Test (FST) : Measures immobility time in rodents; reduced immobility indicates antidepressant-like effects. Example: Compounds 3d and 3h reduced immobility time by 32.05% and 34.33%, respectively, at 10 mg/kg (vs. control p < 0.001) .

- Tail Suspension Test (TST) : Similar to FST, used to confirm serotonergic/noradrenergic activity .

- 5-HTP-induced head twitch test and yohimbine toxicity assay : Validate modulation of serotonin (5-HT) and norepinephrine (NE) pathways .

How are structural and purity characteristics of synthesized derivatives validated?

Q. Basic

- Spectroscopic techniques :

- Elemental analysis : Verifies molecular formula (e.g., C₁₆H₁₂O₄ for 3d ) .

- Melting point determination : Ensures purity (e.g., 192°C for 3j ) .

What structure-activity relationships (SAR) govern the antidepressant activity of halogenated derivatives?

Q. Advanced

- Halogen substitution : Bromine (e.g., 3d ) and chlorine (e.g., 3h ) at the 3-position enhance activity by increasing lipophilicity and receptor binding. 3d and 3h reduced FST immobility time to 79.3 ± 9.2 and 76.7 ± 7.9 seconds (vs. control 116.7 ± 12.3) .

- Electron-withdrawing groups : Improve stability and interaction with monoaminergic transporters .

- Methoxy groups : Reduce activity compared to hydroxylated analogs (e.g., 3j showed no significant effect) .

How do inclusion complexes with β-cyclodextrin affect this compound’s bioavailability?

Q. Advanced

- Formation constants : Determined via phase solubility diagrams; thermodynamic parameters (ΔH, ΔS) indicate endothermic inclusion for this compound vs. exothermic for non-hydroxylated chalcone .

- Molecular dynamics simulations : Show stabilization via hydrogen bonding between chalcone hydroxyl groups and cyclodextrin’s secondary hydroxyls .

- QM/MM calculations : Predict enhanced solubility and controlled release in biological systems .

What photophysical mechanisms underlie the isomerization of hydroxylated chalcones?

Q. Advanced

- Cis-trans isomerization : Governed by excited-state proton transfer (ESPT) and conical intersections. For 2,4'-dihydroxychalcone , hydroxylation at the 4-position increases photosensitivity by stabilizing charge-transfer states .

- pH dependence : Ionization of the 2′-hydroxyl group is critical for cyclization into flavanones (e.g., catalyzed by chalcone isomerase) .

How do this compound derivatives inhibit enzymes like CDC25B and PTP1B?

Q. Advanced

- Reversible inhibition : Derivatives act as competitive inhibitors of CDC25B (IC₅₀ ~2.4 µM) and PTP1B (IC₅₀ ~5.8 µM), disrupting cell cycle regulation and insulin signaling .

- Mechanism : Chellation of catalytic cysteine residues via hydroxyl and ketone groups .

How can contradictory data between rodent and human neuronal assays be addressed?

Q. Basic

- Assay validation : Use i3Neuron models to confirm mitochondrial health effects observed in rodent studies. Example: Only 8/26 compounds (including this compound) showed consistent activity across species .

- Dose optimization : Adjust concentrations to account for metabolic differences (e.g., human vs. murine CYP450 activity) .

What computational methods predict this compound’s interaction with biological targets?

Q. Advanced

- Molecular docking : Identifies binding poses with serotonin transporters (SERT) and norepinephrine transporters (NET) .

- Free energy profiles (umbrella sampling) : Quantify binding affinities for β-cyclodextrin complexes .

Are green synthesis methods feasible for producing dihydroxychalcones?

Q. Basic

- Microwave-assisted synthesis : Reduces reaction time (e.g., 10–15 minutes vs. 8 hours for Claisen-Schmidt condensation) and improves yields (up to 84.7% for 3l ) .

- Solvent-free conditions : Minimize waste; ethanol or water as eco-friendly solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.